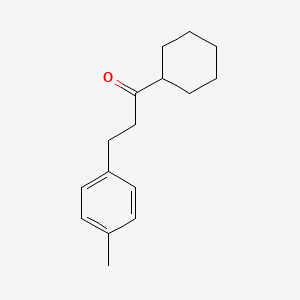

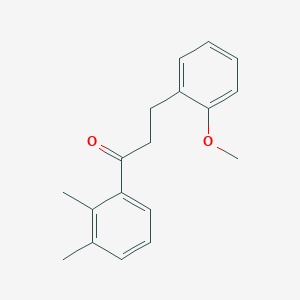

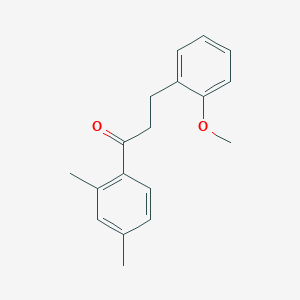

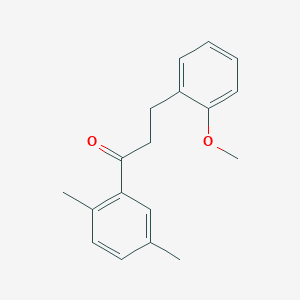

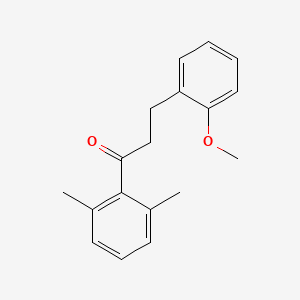

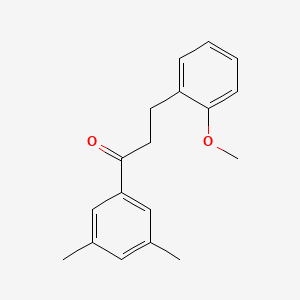

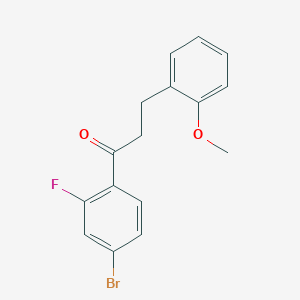

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, is a chemical that shares structural similarities with various compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into related structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions and can be confirmed by spectroscopic techniques and X-ray crystallography. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is regiospecific, and X-ray analysis was crucial for unambiguous structure determination . Similarly, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile involved condensation reactions and was thoroughly characterized by various spectroscopic methods . These methods could potentially be applied to synthesize and confirm the structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and computational methods. For example, the three-dimensional structure of a coplanar polychlorinated biphenyl derivative was described, and the torsion angle was found to be in good agreement with calculated values . Computational methods such as DFT calculations have been used to obtain molecular structures and spectroscopic data, as seen in the study of a 4-methoxy phenol derivative . These techniques could be used to analyze the molecular structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Chemical Reactions Analysis

The chemical reactions involving related compounds can include hydrogen-bonded chain formations, as seen in molecules of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone . Additionally, thermolysis reactions can lead to rearrangements and the formation of novel compounds, such as the eliminative rearrangement observed in the thermolysis of 2,5-dichlorothiophenium bismethoxycarbonylmethylide . These reactions provide a basis for understanding the reactivity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include the analysis of crystal packing, hydrogen bonding, and π-π stacking interactions. For instance, 3,5-Dichloro-3',4'-dimethoxybiphenyl displays π-π stacking interactions and a specific dihedral angle between benzene rings . The crystal structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile reveals intermolecular interactions that consolidate a three-dimensional network . These properties are important for understanding the behavior of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in different environments.

Scientific Research Applications

Microwave- and Ultrasound-Assisted Semisynthesis

A study by Joshi, Sharma, and Sinha (2005) highlights a rapid semisynthesis method for natural methoxylated propiophenones, potentially including compounds like 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This process involves reacting a mixture of phenylpropenes with palladium chloride and sodium formate, followed by oxidation to produce phenylpropanes. The efficiency of microwave and ultrasound heating in this synthesis was compared, indicating the potential for efficient production of such compounds for various applications Joshi, Sharma, & Sinha, 2005.

Hydrogen-Bonded Chain Formation

Research by Trilleras et al. (2005) explored hydrogen-bonded chains in compounds closely related to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. The study found that molecules of related compounds are linked into chains by means of a single C-H...O hydrogen bond, suggesting a structural basis for interactions that could influence the material properties of such compounds Trilleras et al., 2005.

Novel Photosynthesis and Spectroscopic Investigation

Yousif and Fadhil (2020) conducted a novel study on the photosynthesis of dichloro-methoxyphenyl-chromene derivatives from chalcone isomers, which are structurally related to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This research could provide insights into the synthesis and characterization of similar compounds, using techniques such as FT-IR, NMR, and mass spectrometry Yousif & Fadhil, 2020.

Polymer Synthesis and Properties

A study by Kaniappan, Murugavel, and Thangadurai (2013) on the synthesis of polyphosphonate derivatives with photosensitive unsaturated keto groups may provide relevant context for the chemical behavior and potential applications of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in polymer chemistry. The research focused on the synthesis of homo and copolyphosphonate derivatives, exploring their thermal properties and photosensitive behavior Kaniappan, Murugavel, & Thangadurai, 2013.

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNMCLKDFAQHJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644295 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | |

CAS RN |

898776-34-6 |

Source

|

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.